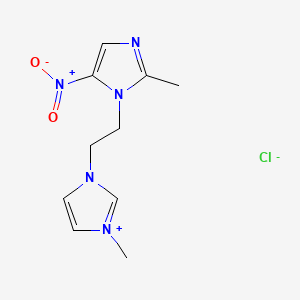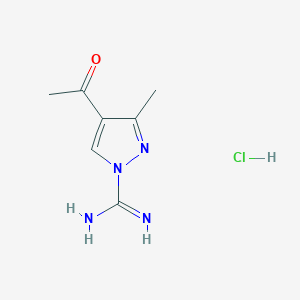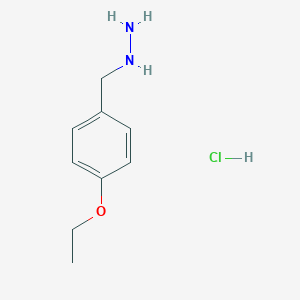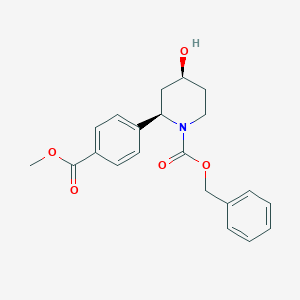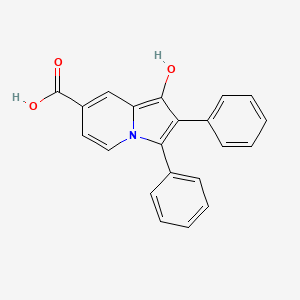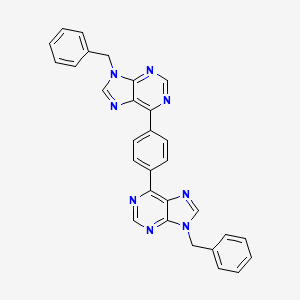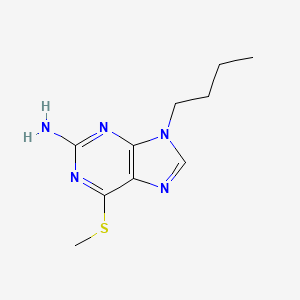
9H-Purin-2-amine, 9-butyl-6-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purin-2-amine, 9-butyl-6-(methylthio)-: is a compound belonging to the purine class of organic compounds. Purines are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring. This specific compound features a butyl group at the 9th position and a methylthio group at the 6th position, making it unique in its structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-2-amine, 9-butyl-6-(methylthio)- typically involves the alkylation of a purine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the purine, followed by the addition of butyl bromide and methylthiol to introduce the butyl and methylthio groups, respectively .
Industrial Production Methods: it is likely that similar methods to those used in laboratory synthesis are scaled up, with considerations for reaction efficiency, yield, and safety .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced at the purine ring or the butyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced purine derivatives.
Substitution: Alkylated or acylated purine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9H-Purin-2-amine, 9-butyl-6-(methylthio)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .
Biology: The compound’s purine base structure makes it relevant in biological studies, particularly in the context of nucleic acid analogs and enzyme inhibitors .
Industry: In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action for 9H-Purin-2-amine, 9-butyl-6-(methylthio)- is not explicitly detailed in the literature. based on its structure, it is likely to interact with biological targets such as enzymes or receptors that recognize purine derivatives. The butyl and methylthio groups may enhance its binding affinity or alter its metabolic stability .
Comparaison Avec Des Composés Similaires
- 9H-Purin-6-amine, N,N-dimethyl-9-(phenylmethyl)-
- 9H-Purin-2-amine, 9-butyl-6-[(2-pyridinylmethyl)thio]-
- 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine
Uniqueness: 9H-Purin-2-amine, 9-butyl-6-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and methylthio groups differentiates it from other purine derivatives, potentially leading to unique interactions and applications .
Propriétés
Numéro CAS |
14666-87-6 |
|---|---|
Formule moléculaire |
C10H15N5S |
Poids moléculaire |
237.33 g/mol |
Nom IUPAC |
9-butyl-6-methylsulfanylpurin-2-amine |
InChI |
InChI=1S/C10H15N5S/c1-3-4-5-15-6-12-7-8(15)13-10(11)14-9(7)16-2/h6H,3-5H2,1-2H3,(H2,11,13,14) |
Clé InChI |
RDWMLSHSWHGYNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=NC2=C1N=C(N=C2SC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


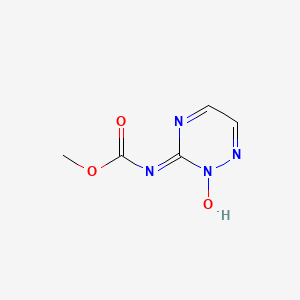
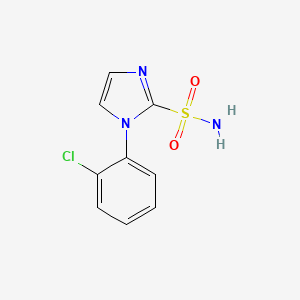

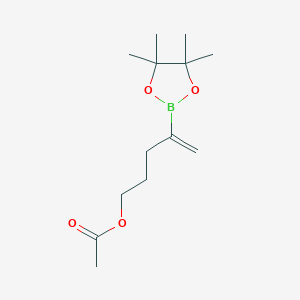


![[(3-Oxo-2,3-dihydro-1H-benzo[f]isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B12933392.png)

